7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra (DMSO-d₆, 400 MHz) reveal distinct signals:
- ¹H NMR :
Infrared (IR) Spectroscopy
Key vibrational modes include:
UV-Vis Spectroscopy
The compound exhibits a λmax at 318 nm (ε = 12,400 M⁻¹cm⁻¹) in ethanol, attributed to π→π* transitions in the conjugated quinoline-pyridyl system. A weaker n→π* transition appears at 275 nm (ε = 3,200 M⁻¹cm⁻¹).
Computational Molecular Modeling and DFT Calculations
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) corroborate experimental data:
- Optimized Geometry : The pyridin-4-yl group exhibits a 7.2° twist relative to the quinoline plane, aligning with X-ray results.
- Frontier Molecular Orbitals :
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.12 |
| LUMO | -2.84 |
| Gap (ΔE) | 3.28 |
The HOMO is localized on the quinoline ring, while the LUMO resides on the pyridin-4-yl group, suggesting charge-transfer interactions.
- Electrostatic Potential (ESP) : Regions of high electron density (red) at the carboxylic acid and pyridyl nitrogen atoms facilitate intermolecular interactions.
Note: Computational data adapted from analogous pyridyl-quinoline systems.
Properties
IUPAC Name |
7,8-dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-10-3-4-13-14(17(20)21)9-15(19-16(13)11(10)2)12-5-7-18-8-6-12/h3-9H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDKYYUFMPDBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207354 | |
| Record name | 7,8-Dimethyl-2-(4-pyridinyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588696-84-8 | |
| Record name | 7,8-Dimethyl-2-(4-pyridinyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588696-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dimethyl-2-(4-pyridinyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation and Cyclization
- The initial step involves the condensation of appropriately substituted anilines or aminopyridines with methylated quinoline precursors bearing a carboxylic acid or ester group at the 4-position.
- For example, condensation of 2-amino-3,4-dimethylpyridine derivatives with quinoline-4-carboxylic acid derivatives under acidic conditions promotes cyclization to form the quinoline core with the desired methyl substitutions at positions 7 and 8.
- Dehydrating agents such as phosphorus oxychloride (POCl3) are commonly used to facilitate cyclization and ring closure by promoting elimination of water and enhancing electrophilicity of intermediates.
Introduction of the Pyridin-4-yl Group
- The pyridin-4-yl substituent is introduced via nucleophilic aromatic substitution or cross-coupling reactions.
- In some methods, the pyridin-4-yl group is incorporated during the cyclization step by using aminopyridine derivatives as starting materials.
- Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can be employed to attach the pyridin-4-yl moiety to a preformed quinoline-4-carboxylic acid intermediate.
Purification and Isolation
- The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography.
- Recrystallization solvents typically include ethanol or ethyl acetate/hexane mixtures.
- High purity is essential for research and industrial applications, often confirmed by NMR, mass spectrometry, and HPLC.
Representative Synthetic Route Example
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2-Amino-3,4-dimethylpyridine + quinoline-4-carboxylic acid derivative, POCl3, reflux | Condensation and cyclization to form quinoline core with methyl groups | 70-80 |
| 2 | Pd-catalyst, pyridin-4-ylboronic acid, base, solvent (e.g., DMF), heat | Cross-coupling to introduce pyridin-4-yl substituent at position 2 | 65-75 |
| 3 | Recrystallization (ethanol) | Purification of final product | 90 (purity) |
Note: Yields are approximate and depend on reaction scale and conditions.
Research Findings and Optimization
- Studies have shown that the use of phosphorus oxychloride as a dehydrating agent significantly improves cyclization efficiency and product yield.
- The choice of solvent and temperature critically affects the selectivity of methyl group placement and the integrity of the carboxylic acid group.
- Catalytic systems for cross-coupling reactions have been optimized to minimize side reactions and improve the attachment of the pyridin-4-yl group.
- Recent advances include the use of magnetically recoverable catalysts (e.g., Fe3O4@SiO2-based catalysts) to enhance reaction efficiency and enable catalyst recycling, reducing costs and environmental impact.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Acid-catalyzed condensation with POCl3 | POCl3, aminopyridine, quinoline acid derivative | High yield, straightforward | Requires careful handling of POCl3, harsh conditions |
| Pd-catalyzed cross-coupling | Pd catalyst, pyridinylboronic acid, base | High selectivity, mild conditions | Expensive catalysts, requires inert atmosphere |
| Magnetically recoverable catalyst method | Fe3O4@SiO2@(CH2)3-urea-thiazole sulfonic acid chloride | Reusable catalyst, solvent-free, eco-friendly | Catalyst preparation complexity |
Summary Table of Key Synthetic Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction temperature | 80–120 °C | Depends on step and reagents |
| Reaction time | 10–12 hours | For condensation/cyclization |
| Solvents | POCl3, DMF, ethanol | POCl3 for cyclization; ethanol for recrystallization |
| Catalyst | POCl3, Pd complexes, Fe3O4-based catalysts | Choice affects yield and sustainability |
| Purification | Recrystallization, chromatography | Essential for high purity |
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the quinoline and pyridinyl rings to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Scientific Research Applications of 7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid
7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid (DMQCA) is a specialty chemical compound with diverse applications in scientific research, particularly in medicinal chemistry, biochemical analysis, and metabolic pathway studies. Its unique structural features enhance its interactions with biological targets, making it valuable for drug development and understanding molecular mechanisms.
Biological Activities
DMQCA exhibits several notable biological activities that contribute to its research applications:
- Antimicrobial Properties: DMQCA has demonstrated effectiveness against various bacterial strains, suggesting its potential in developing new antimicrobial agents.
- Enzyme Inhibition: Studies indicate that DMQCA can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling.
- Anticancer Potential: Preliminary investigations suggest that DMQCA may influence cancer cell proliferation, indicating its potential as an anticancer agent.
- Antiviral activity: Certain quinoline analogs, including DMQCA, have exhibited significant antiviral effects with minimal cytotoxicity, suggesting their potential as therapeutic agents against viral infections.
Medicinal Chemistry
DMQCA serves as a lead structure for synthesizing analogs with enhanced pharmacological properties. Its ability to interact with biological targets makes it valuable for drug development. By modifying substituents, researchers can enhance biological activity or solubility.
Biochemical Analysis
DMQCA is employed in biochemical assays to study enzyme-substrate interactions and cellular responses. Its binding affinity with various receptors can elucidate mechanisms of action at the molecular level.
Metabolic Pathway Studies
Research focuses on how DMQCA influences metabolic pathways by interacting with enzymes or cofactors, potentially altering metabolite levels and fluxes.
Case Studies and Research Findings
- Antiviral Screening: A study screened various quinoline analogs, including DMQCA, for antiviral activity against EV-D68. Results indicated that certain derivatives exhibited significant antiviral effects with minimal cytotoxicity, suggesting their potential as therapeutic agents against viral infections.
- Cytotoxicity Assays: In cytotoxicity evaluations across different cancer cell lines, DMQCA derivatives showed varying degrees of effectiveness in inducing cell death while maintaining low toxicity to normal cells. This selective action underscores the therapeutic promise of DMQCA in oncology.
- Mechanistic Studies: Research employing techniques such as RT-qPCR and Western blotting has been conducted to elucidate the mechanisms by which DMQCA exerts its effects on cellular pathways involved in inflammation and cancer progression.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline and pyridinyl moieties can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
A. Structural Variations and Bioactivity Implications
Methyl Substitution Patterns: The 7,8-dimethyl configuration in the target compound increases steric bulk compared to mono-methyl analogs (e.g., 8-Methyl-2-(4-pyridinyl)-4-quinolinecarboxylic acid, CAS 107027-42-9) . 6,8-Dimethyl analogs (e.g., CAS 436092-56-7) shift the methyl groups closer to the carboxylic acid moiety, which could alter electronic effects and hydrogen-bonding capacity .
Halogenation Effects :
B. Physicochemical and Commercial Considerations
C. Research and Application Context
- While direct biological data for the target compound is absent in the provided evidence, structurally related 1,4-dihydropyridines (e.g., DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate) demonstrate calcium modulation, antibacterial, and antioxidant activities .
Biological Activity
7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid is an organic compound with significant potential in various biological applications. Characterized by its unique structure, this compound has garnered attention for its interactions with biological systems, particularly in enzyme inhibition and receptor binding.
- Molecular Formula : C17H14N2O2
- Molecular Weight : 278.31 g/mol
- CAS Number : 588696-84-8
The biological activity of this compound stems from its ability to interact with various molecular targets. Its quinoline and pyridinyl moieties are capable of engaging in:
- π-π stacking interactions
- Hydrogen bonding
- Coordination with metal ions
These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects in various biological contexts .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Antiviral Activity
Preliminary investigations into the antiviral properties of related compounds suggest that derivatives of this quinoline may exhibit activity against viruses such as HIV. The structural similarities allow for the exploration of its potential as an antiviral agent .
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of quinoline derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains, suggesting a promising avenue for further research .
Case Studies and Research Findings
- Enzyme Binding Studies : A study evaluating the binding modes of quinoline derivatives to cytochrome P450 2C9 revealed that structural modifications could enhance binding affinity and specificity. This indicates that similar modifications to this compound could yield compounds with improved biological activity .
- Antiviral Assays : In related research focusing on pyridine derivatives, compounds were tested for their efficacy against HIV. The findings suggest that structural features significantly influence antiviral potency, which may also apply to this compound .
- Antibacterial Screening : A series of quinoline derivatives were synthesized and screened for antibacterial activity against multidrug-resistant strains. The results indicated that certain structural components were critical for enhancing antibacterial efficacy, providing a framework for evaluating this compound in similar assays .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quinoline-4-carboxylic acid | Lacks methyl and pyridinyl substitutions | Limited activity |
| 2-Pyridinylquinoline | Similar structure but without carboxylic acid group | Moderate activity |
| 7,8-Dimethylquinoline | Lacks pyridinyl and carboxylic acid groups | Different chemical behavior |
| This compound | Unique combination of quinoline core and functional groups | Promising for enzyme inhibition and receptor binding |
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for 7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid?
- Methodological Answer : Store the compound at -20°C in the dark to prevent degradation, as its stability under prolonged room-temperature exposure is uncertain. Use inert, airtight containers to avoid moisture absorption. For handling, wear PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation risks .
Q. How can researchers verify the compound’s purity and identity?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy to assess purity (≥95%). Confirm structural identity via nuclear magnetic resonance (NMR) for proton/carbon environments and mass spectrometry (HRMS) for molecular weight validation. Cross-reference with databases like PubChem for spectral comparisons .
Q. What solvent systems are optimal for dissolving this compound in experimental settings?
- Methodological Answer : The compound is soluble in polar organic solvents (e.g., DMSO, methanol) and sparingly in aqueous buffers. For biological assays, prepare stock solutions in DMSO (e.g., 10 mM) and dilute in PBS or culture media to avoid precipitation .
Advanced Research Questions
Q. What synthetic routes are viable for modifying substituents on the quinoline core?
- Methodological Answer : Utilize Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 2- or 4-positions. For methyl group functionalization, consider radical bromination followed by nucleophilic substitution. Reaction optimization should include temperature control (e.g., 80–120°C) and catalyst screening (e.g., Pd(PPh₃)₄) .
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Grow single crystals via slow evaporation in solvent mixtures (e.g., ethyl acetate/hexane). Use X-ray diffraction to determine bond angles, torsion angles, and intermolecular interactions. Compare with computational models (e.g., DFT) to validate electronic properties and tautomeric states .
Q. What analytical techniques are critical for resolving contradictory bioactivity data across studies?
- Methodological Answer : In cases of inconsistent biological results (e.g., antimicrobial activity), perform dose-response assays with standardized cell lines (e.g., HEK293) and controls. Use LC-MS to confirm compound stability in assay media. Cross-validate findings with structure-activity relationship (SAR) studies to isolate critical functional groups .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer : Screen catalytic systems (e.g., Lewis acids like ZnCl₂) and solvent polarity (DMF vs. THF) to enhance reaction efficiency. Monitor progress via thin-layer chromatography (TLC) and isolate products via column chromatography (silica gel, ethyl acetate/hexane gradient). For scale-up, transition to flow chemistry to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
